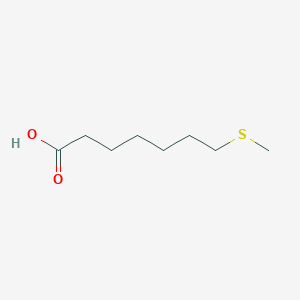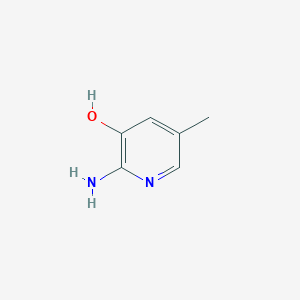![molecular formula C15H16N2 B1340488 4-[3,4-Dihidro-2(1H)-isoquinolinil]anilina CAS No. 911105-85-6](/img/structure/B1340488.png)
4-[3,4-Dihidro-2(1H)-isoquinolinil]anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
“4-[3,4-Dihidro-2(1H)-isoquinolinil]anilina” puede servir como precursor en la síntesis de diversos compuestos farmacéuticos. Su estructura es similar a la de ciertos alcaloides, que son conocidos por sus propiedades medicinales. Los investigadores podrían explorar su potencial como bloque de construcción para medicamentos con efectos analgésicos o antiinflamatorios, considerando la actividad biológica de los derivados de indol relacionados .
Mecanismo De Acción
Target of Action
It is known that isoquinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that isoquinoline derivatives can bind to hydrophobic pockets in enzymes, influencing their activity .
Biochemical Pathways
Isoquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins . The interaction between 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline and AKR1C3 involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity .
Cellular Effects
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with AKR1C3 results in the inhibition of the enzyme’s activity, which in turn affects the metabolism of steroids and prostaglandins . Additionally, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can cause toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can be efficiently transported across cell membranes and distributed to various tissues .
Subcellular Localization
The subcellular localization of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been found to localize in the nucleus, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKTIUJSLMEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)




![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)
